Hexadecyltrimethylammonium Bromide-d9

概要

説明

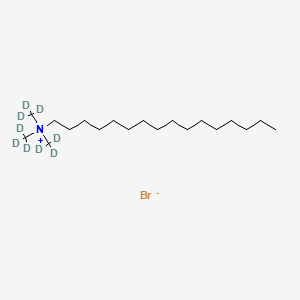

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide-d9, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a range of biochemical and molecular biology techniques.

準備方法

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d9 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of deuterium oxide (D2O). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the quaternary ammonium compound. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of hexadecyltrimethylammonium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization .

化学反応の分析

Types of Reactions

Hexadecyltrimethylammonium Bromide-d9 undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Complexation: It can form complexes with metal ions, which is useful in various analytical techniques.

Common Reagents and Conditions

Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.

Complexation: Metal salts such as copper sulfate (CuSO4) are commonly used to form complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields hexadecyltrimethylammonium nitrate .

科学的研究の応用

Nanotechnology Applications

Synthesis of Nanostructures

Hexadecyltrimethylammonium bromide-d9 plays a crucial role in the synthesis of metal nanostructures, particularly gold and silver nanorods. The surfactant stabilizes the nanostructures during the synthesis process, influencing their size and shape.

- Gold Nanorods : The surfactant assists in the formation of gold nanorods with specific surface plasmon resonance properties, which are essential for applications in photothermal therapy and imaging .

| Nanostructure | Surfactant Role | Application |

|---|---|---|

| Gold Nanorods | Stabilization | Photothermal therapy, imaging |

| Silver Nanostructures | Shape control | Catalysis, sensing |

Biochemical Applications

Homogenization in Biochemical Assays

this compound is employed as a component in buffer solutions for tissue homogenization. This process is critical for determining enzyme activities, such as myeloperoxidase activity in biological samples.

- Enzyme Activity Measurement : The surfactant enhances the extraction efficiency of enzymes from tissues, facilitating accurate biochemical assays .

| Application | Description |

|---|---|

| Tissue Homogenization | Enhances enzyme extraction for activity assays |

| Enzyme Activity Assays | Used in buffers to measure specific enzyme functions |

Microemulsion Systems

Catalysis in Microemulsions

this compound is also utilized in microemulsion systems where it acts as a catalyst for various chemical reactions. For instance, studies have shown its effectiveness in catalyzing the degradation of beta-lactam antibiotics like cephaclor.

- Catalytic Properties : The surfactant's ability to form microemulsions significantly affects reaction rates and mechanisms, providing insights into drug stability and degradation pathways .

| Reaction Type | Surfactant Role | Impact on Reaction |

|---|---|---|

| Beta-lactam Degradation | Catalyst in microemulsion | Increased reaction rate |

| Organic Synthesis | Reaction medium | Improved product yield |

Material Science

Liquid Crystal Alignment

Recent studies have explored the use of this compound in aligning liquid crystals for display technologies. Its surface-active properties facilitate the alignment of liquid crystal molecules under varying conditions.

- Display Technology : This application is particularly relevant for improving the performance of liquid crystal displays (LCDs) by optimizing the alignment of liquid crystal layers .

| Material Application | Functionality |

|---|---|

| Liquid Crystal Displays | Enhances alignment properties |

| Layered ITO Cells | Improves performance under varied conditions |

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

- Gold Nanorod Synthesis Study : A study demonstrated that varying concentrations of this compound could control the aspect ratio of gold nanorods, influencing their optical properties significantly .

- Microemulsion Catalysis Research : Research indicated that microemulsions containing this compound exhibited enhanced catalytic activity for antibiotic degradation compared to traditional methods, suggesting its potential in pharmaceutical applications .

作用機序

Hexadecyltrimethylammonium Bromide-d9 exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in DNA extraction, where it helps to lyse cells and solubilize membrane lipids. The compound also binds to polysaccharides, aiding in their removal during the extraction process .

類似化合物との比較

Hexadecyltrimethylammonium Bromide-d9 is similar to other quaternary ammonium compounds such as:

Dodecyltrimethylammonium Bromide: Another cationic surfactant with a shorter alkyl chain.

Tetradecyltrimethylammonium Bromide: Similar in structure but with a slightly shorter alkyl chain.

Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, leading to different micelle formation properties.

This compound is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications where isotopic labeling is beneficial .

生物活性

Hexadecyltrimethylammonium Bromide-d9 (HTAB-d9), a deuterated form of the well-known cationic surfactant hexadecyltrimethylammonium bromide (CTAB), has garnered interest in various biological and chemical applications due to its unique properties. This article aims to provide a comprehensive overview of the biological activity of HTAB-d9, including its mechanisms, applications, and relevant case studies.

- Chemical Formula : C19H42BrN (with deuterium substitution)

- Molecular Weight : 364.46 g/mol

- CAS Number : 95217-14-4

- Structure : HTAB-d9 consists of a long hydrophobic alkyl chain (hexadecane) and a positively charged quaternary ammonium group, which imparts surfactant properties.

Mechanisms of Biological Activity

HTAB-d9 exhibits biological activity primarily through its surfactant properties, which affect cell membranes and influence various biochemical processes. The following mechanisms are notable:

- Membrane Disruption : HTAB-d9 can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is crucial for its application in drug delivery systems where enhanced membrane permeability can facilitate the uptake of therapeutic agents into cells .

- Antimicrobial Activity : Similar to its non-deuterated counterpart, HTAB-d9 has demonstrated antimicrobial properties against a range of bacteria and fungi. Its cationic nature allows it to interact with negatively charged microbial membranes, leading to cell lysis .

- Cellular Uptake Enhancement : Studies have shown that HTAB-d9 can enhance the cellular uptake of nanoparticles and drugs, making it a valuable additive in formulations designed for targeted delivery .

Antimicrobial Efficacy

A study investigating the antimicrobial effects of CTAB derivatives, including HTAB-d9, reported significant inhibition of Gram-positive bacteria and fungi. The study utilized various concentrations of the surfactant and assessed its impact on bacterial growth rates .

| Surfactant Concentration (mg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 0.5 | 15 | Staphylococcus aureus |

| 1.0 | 22 | Escherichia coli |

| 2.0 | 30 | Candida albicans |

Drug Delivery Applications

In drug delivery studies, HTAB-d9 was incorporated into liposomal formulations to enhance the delivery of chemotherapeutic agents. The results indicated improved drug encapsulation efficiency and enhanced cytotoxicity against cancer cells compared to control formulations without HTAB-d9 .

Cytotoxicity Assessment

While HTAB-d9 shows promise in enhancing drug delivery, its cytotoxic effects were also evaluated. A study examining the effects on human basophil cells indicated that higher concentrations led to increased apoptosis rates . This highlights the need for careful optimization in therapeutic applications.

Summary of Biological Activities

HTAB-d9 demonstrates significant biological activities that can be leveraged in various fields, including:

- Antimicrobial formulations : Effective against a broad spectrum of pathogens.

- Drug delivery systems : Enhances cellular uptake and bioavailability.

- Biochemical research : Useful as a tool for studying membrane dynamics and interactions.

特性

IUPAC Name |

hexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。